
1,3,2-Dioxathiolane 2,2-dioxide
Overview
Description
1,3,2-Dioxathiolane 2,2-dioxide (CAS No. 1072-53-3), also known as ethylene sulfate, is a cyclic sulfonate ester with the molecular formula C₂H₄O₄S and a molecular weight of 124.11 g/mol . It exists as a white crystalline solid with a melting point of 95–98°C and is widely used as a high-performance electrolyte additive in lithium-ion batteries (LIBs) to enhance high-voltage stability and interfacial compatibility . Its structure consists of a five-membered ring containing two oxygen atoms, one sulfur atom, and two sulfonyl groups (Fig. 1).
Preparation Methods
Traditional Batch Synthesis Using Sodium Hypochlorite and Ruthenium Trichloride
The conventional method for DTD synthesis involves a two-step oxidation process using ethylene glycol derivatives. In this approach, ethylene sulfite (ES) is first synthesized via reaction of ethylene glycol with thionyl chloride (SOCl₂). The ES intermediate is then oxidized to DTD using sodium hypochlorite (NaOCl) in the presence of ruthenium trichloride (RuCl₃) as a catalyst .
Key Parameters and Challenges
-
Oxidant : Sodium hypochlorite (5–10% excess)
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Catalyst : RuCl₃ (0.5–1.0 mol%)
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Solvent : Water or aqueous mixtures
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Temperature : 0–5°C (to minimize side reactions)
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Reaction Time : 8–12 hours
While this method achieves moderate yields (70–80%), it faces significant drawbacks:
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Catalyst Deactivation : RuCl₃ is prone to deactivation, requiring frequent replacement.
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Environmental Concerns : Sodium hypochlorite generates chlorine byproducts, complicating waste management.
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Safety Risks : Exothermic reactions demand stringent temperature control .
Continuous Fixed-Bed Reactor Synthesis with Titanium Silicalite-1 (TS-1)
A breakthrough in DTD production involves a continuous fixed-bed reactor system using spherical TS-1 catalysts and hydrogen peroxide (H₂O₂) as the oxidizer . This method eliminates catalyst separation and enhances process safety.
Optimized Reaction Conditions
Parameter | Value |
---|---|
Catalyst | TS-1 (spherical, 20–40 mesh) |
Oxidant | H₂O₂ (30 wt%) |
Solvent | Dimethyl carbonate (DMC) |
Temperature | 10°C (first stage), 5°C (second stage) |
Molar Ratio (H₂O₂:ES) | 1.05:1 |
Liquid Hourly Space Velocity (LHSV) | 0.6 h⁻¹ |
Substrate Concentration | 1 mol/L |
Performance Metrics
Advantages
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Continuous Operation : Enables scalable production without downtime for catalyst recovery.
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Green Chemistry : H₂O₂ decomposes into water, reducing environmental impact.
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Stability : TS-1 maintains activity for over 200 hours without regeneration .
Microreactor-Based Synthesis with Enhanced Mass Transfer
Microreaction technology addresses heat and mass transfer limitations in traditional batch systems. A micropacked bed reactor loaded with TS-1 particles achieves rapid mixing and precise temperature control .
Critical Process Variables
Parameter | Value |
---|---|
Reactor Type | Micropacked bed (2 mm diameter) |
Solvent | Acetone |
Superficial Velocity | 0.15 m/s |
Residence Time | 117.75 seconds |
Temperature | 14.7°C |
H₂O₂:ES Molar Ratio | 1.1:1 |
Outcomes
Phase Separation Strategy
Post-reaction, a toluene extraction step separates DTD from aqueous byproducts, achieving 98% recovery efficiency. This method reduces oxidant consumption by 20% compared to batch processes .
Comparative Analysis of DTD Synthesis Methods
Method | Traditional Batch | Fixed-Bed Continuous | Microreactor Continuous |
---|---|---|---|
Catalyst | RuCl₃ | TS-1 | TS-1 |
Oxidant | NaOCl | H₂O₂ | H₂O₂ |
Solvent | Water | Dimethyl carbonate | Acetone |
Temperature | 0–5°C | 5–10°C | 14.7°C |
Reaction Time | 8–12 hours | 2–3 hours | <2 minutes |
Conversion | 70–80% | 99.5% | 95% |
Selectivity | 75–85% | 99.1% | 94% |
Yield | 60–70% | 96% | 89.3% |
Key Advantage | Established protocol | High efficiency, scalability | Rapid heat dissipation |
Key Limitation | Chlorine byproducts | Catalyst cost | Complex setup |
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The sulfate ring in DTD undergoes nucleophilic attack, enabling diverse functionalizations:
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With Amines : Forms sulfated ethanolamine derivatives. For example, reaction with benzylamine yields -benzyl-2-sulfooxyethylamine $$ .
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With Alcohols : Produces sulfated ethers. Methanol opens the ring to form methyl sulfated ethylene glycol.
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In Battery Electrolytes : Reacts with lithium metal to form Li₂SO₄ and ethylene glycol, contributing to solid electrolyte interphase (SEI) formation :
Hydrolysis and Stability
DTD is moisture-sensitive and hydrolyzes exothermically to ethylene glycol and sulfuric acid:
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Hydrolysis is suppressed in microreactors due to rapid temperature control (<15°C) .
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Stability in electrolytes depends on solvent choice; acetone stabilizes DTD better than water .
Electrochemical Reactions in Batteries
DTD participates in critical reactions enhancing lithium-ion and potassium-ion battery performance:
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SEI Formation : Reduces Li dendrite growth by forming a stable LiF/Li₂SO₄-rich SEI layer .
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Solvation Structure Modification : Coordinates with Li⁺, altering deposition kinetics and reducing dead lithium formation .
Electrolyte System | CE Improvement (%) | Cycling Stability (Cycles) |
---|---|---|
5 wt% DTD in LiPF₆/EC:DEC | 71.0 → 95.8 | 275 |
DTD-free Control | 71.0 | 60 |
Reaction Kinetics and Thermodynamics
Kinetic studies in microreactors reveal:
Scientific Research Applications
Electrolyte Additive in Battery Technology
Lithium-Ion Batteries
DTD is primarily utilized as an electrolyte additive in lithium-ion batteries. Its role is crucial in enhancing the formation of a stable and ionically conductive solid electrolyte interphase (SEI) on the electrodes. This contributes significantly to improved cycling stability and Coulombic efficiency, ultimately extending the overall lifespan of the batteries .
- Mechanism of Action : DTD modifies the electrode-electrolyte interface, which is essential for maintaining battery performance under various operational conditions. It has been shown to improve the thermal stability of the electrolyte and reduce side reactions that can lead to capacity loss .
Other Battery Systems
Beyond lithium-ion batteries, DTD's applicability extends to potassium-ion and sodium-ion batteries , where it similarly enhances performance by stabilizing the SEI layer .
Organic Synthesis
DTD serves as an important intermediate in organic synthesis . It is particularly valuable for modifying nucleoside structures, which are fundamental components in biochemistry and pharmaceutical development.
- Pharmaceutical Applications : Research indicates that derivatives of DTD can be used as intermediates in synthesizing pharmaceuticals aimed at treating conditions such as arrhythmia and atrial fibrillation . This highlights DTD's potential in drug discovery and development.
Synthesis Methodologies
The synthesis of DTD can be achieved through various methods, with recent advancements focusing on continuous flow microreaction technology. This method addresses challenges associated with traditional batch reactors, such as heat management and product yield .
- Optimal Conditions : Studies have identified optimal synthesis conditions for DTD using microreactors, achieving yields of up to 92.22% under controlled temperature and catalyst concentrations .
Case Studies and Research Findings
Several studies have documented the effectiveness of DTD in different applications:
Mechanism of Action
The mechanism of action of 1,3,2-dioxathiolane 2,2-dioxide involves its role as an additive in lithium-ion batteries. The compound changes the lithium-ion solvation structure and optimizes the SEI component, which decreases the energy barrier for lithium deposition and reduces the generation of "dead lithium" . This results in a significant improvement in the deposition morphology of lithium and effectively suppresses the growth of lithium dendrites .
Comparison with Similar Compounds
Table 1: Key Properties of 1,3,2-Dioxathiolane 2,2-Dioxide
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂H₄O₄S | |
Molecular Weight (g/mol) | 124.11 | |
Melting Point (°C) | 95–98 | |
Applications | LIB electrolyte additive |
Comparison with Structurally Similar Compounds
1,2-Oxathiolane 2,2-Dioxide (Propane Sultone)
Molecular Formula : C₃H₆O₃S
Molecular Weight : 122.14 g/mol
Structure : A five-membered ring with one sulfur atom and two sulfonyl groups.
Key Differences :
- Contains a propane backbone instead of ethylene, leading to distinct steric and electronic effects.
- Applications : Used in synthesizing fungicides, dyes, and resins .
- Toxicity: Classified as a known carcinogen and mutagen (NIOSH/EPA) due to alkylating properties .
Research Findings :
- Propane sultone exhibits higher reactivity in nucleophilic substitution reactions compared to ethylene sulfate, making it less stable in electrochemical environments .
1,3,2-Benzodioxathiole 2,2-Dioxide
Molecular Formula : C₆H₄O₄S
Molecular Weight : 172.15 g/mol
Structure : A benzene ring fused to the dioxathiolane system.
Key Differences :
- Aromaticity introduces conjugation, altering redox stability and electronic properties.
Thermodynamic Stability :
- The fused aromatic ring increases thermal stability but reduces solubility in polar solvents like ethylene carbonate .
1,2-Oxathiolan-4-ol 2,2-Dioxide
Molecular Formula : C₃H₆O₄S
Molecular Weight : 138.14 g/mol
Structure : Features a hydroxyl group at the 4-position of the oxathiolane ring.
Key Differences :
- The hydroxyl group enhances hydrogen-bonding capacity , increasing hydrophilicity and altering reactivity.
- Applications: Potential intermediate in sulfonic acid synthesis .
Reactivity :
- Hydroxyl substitution facilitates ring-opening reactions, making it unsuitable for LIB electrolytes but useful in derivatization .
3-Methyl-1,2-oxathiolane 2,2-Dioxide
Molecular Formula : C₄H₈O₃S
Molecular Weight : 136.17 g/mol
Structure : A methyl-substituted derivative of propane sultone.
Key Differences :
- Methyl group increases steric hindrance, reducing reactivity toward nucleophiles.
- Applications: Limited industrial use; studied for sulfonic acid polymer synthesis .
Comparative Analysis
Structural and Thermodynamic Stability
- This compound exhibits moderate stability in LIB electrolytes due to balanced ring strain and sulfonate group electronegativity .
- Propane sultone is less stable under electrochemical conditions due to higher ring strain and propensity for hydrolysis .
- Benzodioxathiole derivatives show enhanced thermal stability but poor solubility in battery solvents .
Table 2: Stability and Reactivity Comparison
Table 3: Toxicity Data
Compound | Carcinogenicity | Mutagenicity | Key Hazards |
---|---|---|---|
This compound | Positive (rodent) | Positive | Tumorigenic, mutagenic |
Propane sultone | Group 1 (IARC) | Positive | Carcinogenic, irritant |
Biological Activity
1,3,2-Dioxathiolane 2,2-dioxide (DTD) is a cyclic sulfate compound with significant biological and chemical properties. Its applications span various fields, including organic synthesis and battery technology. This article explores the biological activity of DTD, focusing on its synthesis, kinetic studies, and potential applications in electrochemistry and pharmaceuticals.
Molecular Formula : C₂H₄O₄S
Molecular Weight : 124.11 g/mol
CAS Number : 1072-53-3
Purity : ≥98.0% (by GC)
Melting Point : 98 °C
DTD is characterized by its cyclic structure, which contributes to its reactivity and utility in various chemical reactions. Its synthesis often involves the reaction of 1,2-diols with sulfur trioxide or related reagents under controlled conditions.
Synthesis and Kinetics
Recent studies have highlighted the importance of continuous flow microreaction technology for synthesizing DTD efficiently. Traditional batch reactors face challenges due to heat release during synthesis, leading to hydrolysis and reduced yields. In contrast, microreactors provide enhanced mixing and heat management, significantly improving product yield.
Optimal Synthesis Conditions
- Temperature : 14.73 °C
- Catalyst Concentration : 0.5 g/L
- Flow Rate Ratio (Continuous/Dispersed Phase) : 0.6
- Total Flow Rate : 2 mL/min
- Residence Time : 117.75 s
Under these conditions, the yield of DTD can reach up to 92.22% , demonstrating the effectiveness of microreactor technology in synthesizing this compound .
Electrochemical Applications
DTD has been evaluated as an electrolyte additive in potassium-metal cells. Its performance in enhancing charge-discharge cycling efficiency has been documented, showcasing its potential in energy storage applications . The compound's unique properties allow it to stabilize the electrolyte interface, improving battery life and performance.
Case Studies
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Electrolyte Additive Study :
- Objective : To assess the performance of DTD in K-metal cells.
- Findings : DTD significantly improved the cycling stability and efficiency of potassium-ion batteries compared to conventional electrolytes.
- Pharmaceutical Potential :
Summary of Findings
Property | Value |
---|---|
Molecular Formula | C₂H₄O₄S |
Molecular Weight | 124.11 g/mol |
Melting Point | 98 °C |
Optimal Synthesis Yield | 92.22% |
Applications | Electrolyte additive |
Toxicity | Low (preliminary data) |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,3,2-Dioxathiolane 2,2-dioxide in laboratory settings?
- Methodology : The compound is synthesized via cyclization of ethylene glycol with sulfur trioxide (SO₃) under controlled anhydrous conditions. Key steps include:
- Reagent Selection : Use SO₃ in dichloromethane at 0–5°C to minimize side reactions.
- Purification : Recrystallization from ethanol or acetone yields high-purity crystals (≥98% by GC) .
- Safety : Employ closed systems to handle SO₃ due to its hygroscopic and corrosive nature .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm structure via ¹H NMR (δ 4.4–4.6 ppm for cyclic sulfate protons) and ¹³C NMR (δ 75–80 ppm for ring carbons) .
- Melting Point : Pure samples melt at 95–97°C; deviations indicate impurities .
- GC-MS : Quantify purity and detect volatile byproducts (e.g., ethylene glycol derivatives) .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (causes irritation or corrosion) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (linked to respiratory hazards) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data across studies?
- Approach :
- Controlled Parameter Variation : Systematically test temperature, solvent polarity (e.g., DMF vs. THF), and catalyst presence .
- Computational Validation : Use DFT calculations to model reaction pathways (e.g., nucleophilic attack at sulfur) and compare with experimental yields .
- Cross-Study Replication : Reproduce conflicting protocols with standardized reagents to isolate variables .
Q. How does the stereoelectronic environment influence reactivity in nucleophilic ring-opening reactions?
- Mechanistic Insights :
- The electrophilic sulfone group undergoes nucleophilic attack, with ring strain (five-membered ring) accelerating reactivity. Methyl substituents (in derivatives) hinder nucleophile access, reducing reaction rates .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing regioselectivity in asymmetric openings .
Q. What computational approaches predict biological activity of derivatives?
- Methods :
- Molecular Docking : Screen against inflammatory targets (e.g., COX-2) to identify binding modes (derivatives show anti-inflammatory potential) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with enzyme inhibition efficacy .
- MD Simulations : Assess stability of protein-ligand complexes over nanosecond timescales .
Q. How can isotopic labeling elucidate substitution reaction mechanisms?
- Protocol :
- Isotope Incorporation : Synthesize ³⁵S-labeled compound to track sulfur migration via autoradiography .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹⁸O-labeled vs. unlabeled substrates to identify rate-determining steps .
Properties
IUPAC Name |
1,3,2-dioxathiolane 2,2-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFAVCIQZKRBGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020598 | |
Record name | Ethylene glycol, cyclic sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-53-3 | |
Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene glycol, cyclic sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2-dioxathiolane 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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